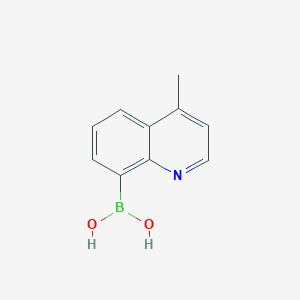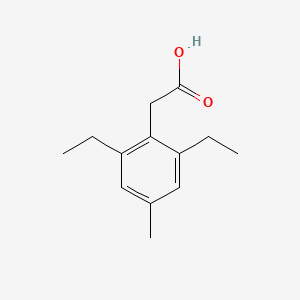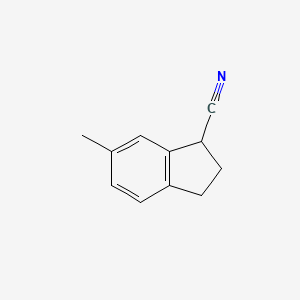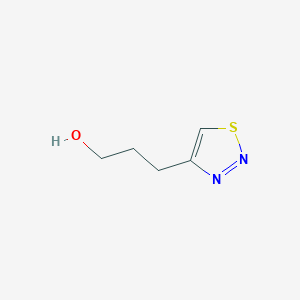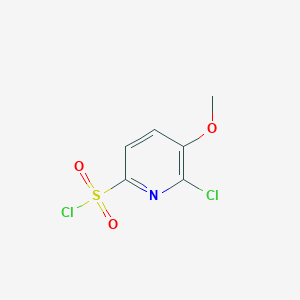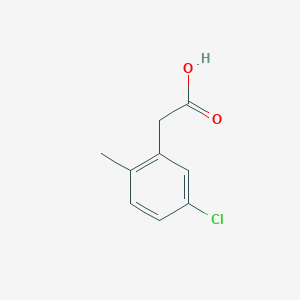
2-(5-chloro-2-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methylphenyl)acetic acid (CMPA) is a carboxylic acid that has been studied for its various applications in the laboratory and in scientific research. It is a common component of many synthetic processes, and is used in the synthesis of a variety of compounds. It is also a key component of many biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methylphenyl)acetic acid has been studied for its various applications in scientific research, such as in the synthesis of drugs, the synthesis of polymers, and the synthesis of other compounds. It has also been used in the study of enzyme kinetics, and the study of drug metabolism. It has been used to study the effects of various compounds on cell cultures and animal models.
Mecanismo De Acción
2-(5-chloro-2-methylphenyl)acetic acid is known to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is thought to interfere with the catalytic activity of these enzymes, resulting in decreased production of certain metabolites. It is also known to interfere with the activity of other enzymes, such as acetylcholinesterase and adenosine deaminase.
Biochemical and Physiological Effects
2-(5-chloro-2-methylphenyl)acetic acid has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, resulting in decreased production of certain metabolites. It has also been found to interfere with the activity of other enzymes, such as acetylcholinesterase and adenosine deaminase. Additionally, it has been found to have anti-inflammatory effects, as well as anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-2-methylphenyl)acetic acid is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize, and is stable in a variety of solvents. However, it is also known to have some toxicity, and should be used with caution. Additionally, it is not suitable for use in certain experiments, such as those involving cell cultures or animal models.
Direcciones Futuras
There are several potential future directions for 2-(5-chloro-2-methylphenyl)acetic acid research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted to explore its potential use in the synthesis of drugs, polymers, and other compounds. Additionally, further research could be conducted to explore its potential use in the study of enzyme kinetics and drug metabolism. Finally, further research could be conducted to explore its potential use in the study of cell cultures and animal models.
Métodos De Síntesis
2-(5-chloro-2-methylphenyl)acetic acid can be synthesized via the Grignard reaction of benzylmagnesium chloride and 5-chloro-2-methylbenzoic acid. This reaction produces an intermediate, which is then hydrolyzed to 2-(5-chloro-2-methylphenyl)acetic acid. This method is widely used in the synthesis of 2-(5-chloro-2-methylphenyl)acetic acid and its derivatives.
Propiedades
IUPAC Name |
2-(5-chloro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQNIKMAQPROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methylphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

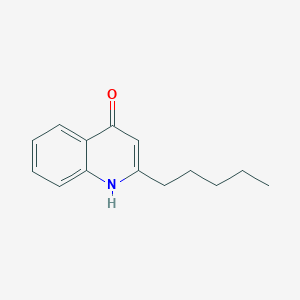
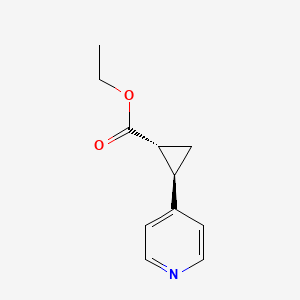
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)
